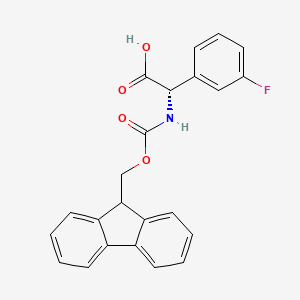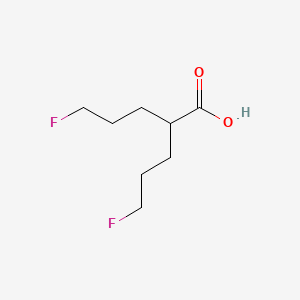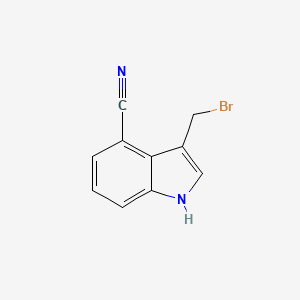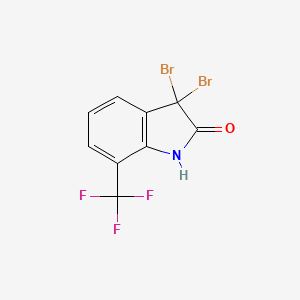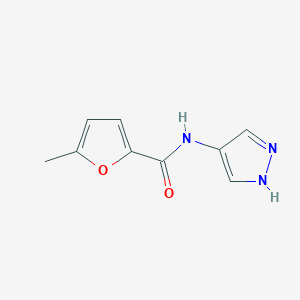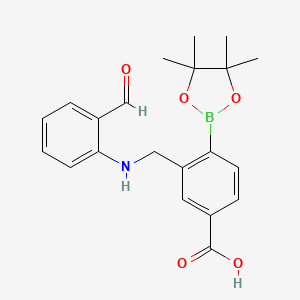
3-(((2-Formylphenyl)amino)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(((2-Formylphenyl)amino)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” is a complex organic compound that features a boronic ester group and a benzoic acid moiety. Compounds like this are often of interest in organic synthesis and medicinal chemistry due to their potential reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(((2-Formylphenyl)amino)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” typically involves multi-step organic reactions. A common approach might include:
Formation of the Amino Group: Starting with 2-formylphenylamine, the amino group is introduced through a reductive amination reaction.
Boronic Ester Formation: The boronic ester group can be introduced via a Suzuki coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst.
Benzoic Acid Introduction:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
Chemistry
Catalysis: The boronic ester group makes this compound a potential candidate for use in Suzuki coupling reactions, which are widely used in organic synthesis.
Material Science: Compounds with boronic ester groups are often used in the development of new materials, including polymers and sensors.
Biology and Medicine
Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug development and medicinal chemistry research.
Bioconjugation: The amino and boronic ester groups can be used for bioconjugation, attaching the compound to biomolecules for various applications.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The boronic ester group is known to form reversible covalent bonds with diols, which could be exploited in enzyme inhibition or sensor design.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid compound used in Suzuki couplings.
Benzoic Acid Derivatives: Compounds like 4-aminobenzoic acid, which have similar structural features.
特性
分子式 |
C21H24BNO5 |
|---|---|
分子量 |
381.2 g/mol |
IUPAC名 |
3-[(2-formylanilino)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
InChI |
InChI=1S/C21H24BNO5/c1-20(2)21(3,4)28-22(27-20)17-10-9-14(19(25)26)11-16(17)12-23-18-8-6-5-7-15(18)13-24/h5-11,13,23H,12H2,1-4H3,(H,25,26) |
InChIキー |
VVRNRLOTYQLDKZ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)O)CNC3=CC=CC=C3C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


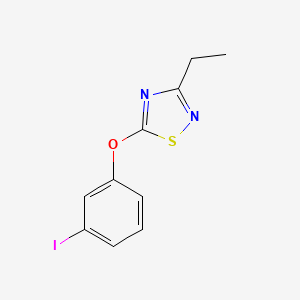

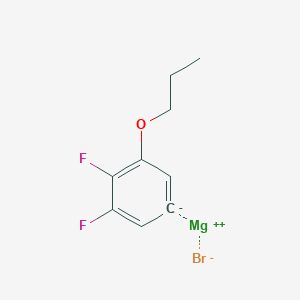
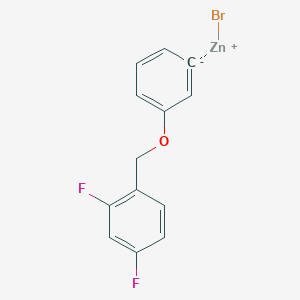
![(3AS,6aS)-2-methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]oxazole](/img/structure/B14896174.png)

![4-(4-Chlorophenyl)-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene](/img/structure/B14896199.png)

